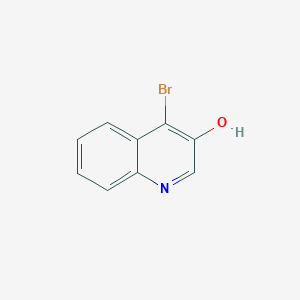

4-Bromoquinolin-3-ol

Description

BenchChem offers high-quality 4-Bromoquinolin-3-ol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Bromoquinolin-3-ol including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-bromoquinolin-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6BrNO/c10-9-6-3-1-2-4-7(6)11-5-8(9)12/h1-5,12H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BJEMWAKSVKPWBC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=C(C=N2)O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00480222 | |

| Record name | 4-bromoquinolin-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00480222 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

32435-61-3 | |

| Record name | 4-Bromo-3-quinolinol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=32435-61-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-bromoquinolin-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00480222 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-bromoquinolin-3-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 4-Bromoquinolin-3-ol

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of 4-Bromoquinolin-3-ol (CAS No: 32435-61-3), a heterocyclic compound of interest in medicinal chemistry and materials science. This document details a proposed synthetic pathway based on established chemical principles, provides in-depth experimental protocols for its preparation and purification, and outlines the standard analytical techniques for its structural elucidation and characterization. All quantitative data is summarized for clarity, and key workflows are visualized to facilitate understanding and reproducibility in a research and development setting.

Chemical Identity and Physical Properties

4-Bromoquinolin-3-ol is a quinoline derivative featuring a hydroxyl group at the C3 position and a bromine atom at the C4 position.[1] This substitution pattern imparts a unique electronic distribution and reactivity profile.[1] The compound is a solid under standard conditions and should be stored at 2-8°C under an inert atmosphere to ensure stability.[1]

| Parameter | Value | Reference |

| IUPAC Name | 4-bromoquinolin-3-ol | [1] |

| CAS Number | 32435-61-3 | [1][2] |

| Molecular Formula | C₉H₆BrNO | [1][3] |

| Molecular Weight | 224.05 g/mol | [1][2] |

| Appearance | White to off-white solid | [2] |

| Melting Point | 181-183 °C | [2] |

| Boiling Point | 327.9±22.0 °C (Predicted) | [2] |

| Density | 1.705±0.06 g/cm³ (Predicted) | [2] |

| pKa | 5.74±0.50 (Predicted) | [2] |

Proposed Synthetic Pathway

While a direct, peer-reviewed synthesis for 4-Bromoquinolin-3-ol is not extensively documented, a reliable pathway can be proposed based on the bromination of a suitable precursor. The most logical approach involves the direct electrophilic bromination of quinolin-3-ol. This method is analogous to the bromination of other activated quinoline systems, such as 8-hydroxyquinoline.[4][5] The starting material, quinolin-3-ol, can be prepared from isatin via the Pfitzinger reaction or related methods.[6]

Caption: Proposed synthesis of 4-Bromoquinolin-3-ol via bromination.

Experimental Protocols

The following protocols are adapted from established procedures for the synthesis and purification of analogous bromo-hydroxyquinoline compounds.[1][5]

Synthesis of 4-Bromoquinolin-3-ol from Quinolin-3-ol

This procedure details the bromination of quinolin-3-ol using N-Bromosuccinimide (NBS) as the brominating agent.

Materials:

-

Quinolin-3-ol

-

N-Bromosuccinimide (NBS)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Deionized Water

-

Ethyl Acetate

-

Brine (saturated NaCl solution)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Round-bottom flask, magnetic stirrer, nitrogen inlet, and standard glassware

Procedure:

-

In a round-bottom flask under a nitrogen atmosphere, dissolve quinolin-3-ol (1 equivalent) in anhydrous DMF.

-

Cool the stirred solution to 0 °C using an ice bath.

-

Add N-Bromosuccinimide (1.05 equivalents) portion-wise to the solution, maintaining the temperature at 0 °C.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-18 hours.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Upon completion, quench the reaction by pouring the mixture into a beaker of ice water.

-

Extract the aqueous mixture three times with ethyl acetate.

-

Combine the organic layers and wash sequentially with deionized water and then brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude product.

Caption: Experimental workflow for the synthesis of 4-Bromoquinolin-3-ol.

Purification

The crude product can be purified using either recrystallization or column chromatography.[1]

Protocol 1: Recrystallization

-

Dissolve the crude solid in a minimum amount of a hot solvent system (e.g., ethanol/water or ethyl acetate/hexane).

-

Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

-

Collect the purified crystals by vacuum filtration.

-

Wash the crystals with a small amount of cold solvent and dry under vacuum.

Protocol 2: Column Chromatography

-

Prepare a silica gel slurry in a non-polar solvent (e.g., hexane).

-

Load the crude product (adsorbed onto a small amount of silica gel) onto the column.

-

Elute the column with a gradient solvent system, such as dichloromethane/methanol or ethyl acetate/hexane.[1][7]

-

Collect fractions and combine those containing the pure product, as determined by TLC analysis.

-

Remove the solvent under reduced pressure to yield the purified 4-Bromoquinolin-3-ol.

Structural Characterization

The identity and purity of the synthesized 4-Bromoquinolin-3-ol must be confirmed using a combination of spectroscopic techniques.[1]

| Technique | Expected Observations |

| ¹H NMR | Signals in the aromatic region (δ 7.0-9.0 ppm) corresponding to the protons on the quinoline core. A broad singlet for the hydroxyl proton. |

| ¹³C NMR | Nine distinct signals corresponding to the carbon atoms of the quinoline ring system. |

| Mass Spec (MS) | A molecular ion peak cluster (M⁺ and M+2⁺) of nearly equal intensity, characteristic of a monobrominated compound.[8] For C₉H₆BrNO, this would appear at m/z ≈ 223 and 225. |

| IR Spectroscopy | Characteristic absorption bands for the O-H stretch (broad, ~3200-3500 cm⁻¹), aromatic C-H stretch (~3000-3100 cm⁻¹), and C=C/C=N stretches of the quinoline ring (~1500-1650 cm⁻¹).[1] |

General Protocol for NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of the purified product in approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) containing tetramethylsilane (TMS) as an internal standard.[8]

-

Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a suitable NMR spectrometer (e.g., 400 MHz).

-

Data Processing: Process the raw data (FID) using appropriate software to perform Fourier transform, phase correction, and baseline correction. Calibrate the chemical shifts relative to the TMS signal (δ 0.00 ppm).

General Protocol for Mass Spectrometry

-

Sample Introduction: Introduce a dilute solution of the sample into the mass spectrometer via direct infusion or through a chromatographic inlet (GC-MS or LC-MS).

-

Ionization: Use an appropriate ionization technique, such as Electrospray Ionization (ESI) or Electron Impact (EI).

-

Data Acquisition: Acquire the mass spectrum over a suitable m/z range (e.g., 50-500 amu). High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.[1]

General Protocol for IR Spectroscopy

-

Sample Preparation: Prepare the sample as a KBr pellet or analyze the solid directly using an Attenuated Total Reflectance (ATR) accessory.

-

Data Acquisition: Record the IR spectrum over the range of 4000-400 cm⁻¹.

-

Data Analysis: Identify the characteristic absorption frequencies corresponding to the functional groups present in the molecule.

Caption: Workflow for the spectroscopic characterization of the product.

References

- 1. 4-Bromoquinolin-3-ol (32435-61-3) for sale [vulcanchem.com]

- 2. 4-Bromo-3-hydroxyquinoline | 32435-61-3 [m.chemicalbook.com]

- 3. PubChemLite - 4-bromoquinolin-3-ol (C9H6BrNO) [pubchemlite.lcsb.uni.lu]

- 4. acgpubs.org [acgpubs.org]

- 5. 7-Bromoquinolin-8-ol synthesis - chemicalbook [chemicalbook.com]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. 4-Bromoquinoline synthesis - chemicalbook [chemicalbook.com]

- 8. benchchem.com [benchchem.com]

An In-depth Technical Guide to 4-Bromoquinolin-3-ol: Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Bromoquinolin-3-ol is a halogenated derivative of quinoline, a heterocyclic aromatic organic compound. The quinoline scaffold is a significant pharmacophore in medicinal chemistry, with its derivatives exhibiting a wide range of biological activities, including antimicrobial and anticancer properties. The introduction of a bromine atom at the 4-position and a hydroxyl group at the 3-position of the quinoline ring creates a unique electronic and steric profile, making 4-Bromoquinolin-3-ol a molecule of interest for further investigation and as a building block in the synthesis of more complex bioactive molecules. This technical guide provides a comprehensive overview of its chemical properties, structure, and key experimental methodologies.

Chemical and Physical Properties

4-Bromoquinolin-3-ol is a solid at room temperature with a molecular formula of C₉H₆BrNO.[1] Its chemical and physical properties are summarized in the table below for easy reference and comparison.

| Property | Value | Reference(s) |

| Molecular Formula | C₉H₆BrNO | [1] |

| Molecular Weight | 224.05 g/mol | [1] |

| CAS Number | 32435-61-3 | [1] |

| Physical Form | Solid | [1] |

| Melting Point | 181-183 °C | [1] |

| Boiling Point (Predicted) | 327.9 ± 22.0 °C | [1] |

| Density (Predicted) | 1.705 ± 0.06 g/cm³ | [1] |

| Solubility | Soluble in polar solvents | [1] |

Chemical Structure

The structure of 4-Bromoquinolin-3-ol consists of a fused bicyclic system comprising a benzene ring and a pyridine ring. A hydroxyl (-OH) group is substituted at the C3 position, and a bromine (-Br) atom is at the C4 position.[1] This specific arrangement of functional groups significantly influences the molecule's reactivity and potential biological interactions. The planar nature of the quinoline core may allow for π-π stacking interactions with biological macromolecules.[1]

Structural Identifiers:

-

IUPAC Name: 4-bromoquinolin-3-ol[1]

-

SMILES: C1=CC=C2C(=C1)C(=C(C=N2)O)Br[1]

-

InChI: InChI=1S/C9H6BrNO/c10-9-6-3-1-2-4-7(6)11-5-8(9)12/h1-5,12H[1]

Spectroscopic Data (Predicted and General)

| Spectroscopic Technique | Expected Observations | Reference(s) |

| ¹H NMR | Aromatic protons of the quinoline ring and a signal for the hydroxyl proton. | [1] |

| ¹³C NMR | Signals corresponding to the nine unique carbon atoms in the quinoline ring system. | [1] |

| IR Spectroscopy | Characteristic absorption bands for the hydroxyl group (O-H stretching) and the aromatic C-H and C=C bonds. | [1] |

| Mass Spectrometry (HRMS) | Confirmation of the molecular formula (C₉H₆BrNO) and a characteristic isotopic pattern for bromine (M+ and M+2 peaks of nearly equal intensity). Predicted m/z for [M+H]⁺ is 223.97057. | [1] |

Experimental Protocols

Synthesis of Quinolone Derivatives (General Protocol)

While a specific protocol for the synthesis of 4-Bromoquinolin-3-ol is not widely published, a common method for synthesizing substituted quinolin-4(1H)-ones is the Gould-Jacobs reaction. This can be adapted to synthesize precursors or the target molecule with appropriate starting materials. The following is a general protocol for a related compound, 6-bromoquinolin-4(1H)-one, which illustrates the key steps.

Step 1: Condensation

-

A mixture of 4-bromoaniline (1 equivalent) and diethyl (ethoxymethylene)malonate (1.1 equivalents) is heated at 100-120 °C for 1-2 hours.[2]

-

The ethanol formed during the reaction is removed by distillation.[2]

Step 2: Cyclization

-

The resulting intermediate adduct is added portion-wise to a preheated high-boiling point solvent, such as diphenyl ether, at 240-250 °C.[2]

-

The mixture is maintained at this temperature for 30-60 minutes to effect cyclization.[2]

Step 3: Isolation and Purification

-

After cooling, the reaction mixture is diluted with a non-polar solvent like petroleum ether.[2]

-

The precipitated solid is collected by filtration and washed with the same solvent.[2]

-

Further purification is typically achieved by recrystallization from a suitable solvent (e.g., ethanol, acetic acid) or by column chromatography using silica gel with a dichloromethane/methanol gradient.[1][2]

Characterization Methods

Standard analytical techniques are employed to confirm the structure and purity of the synthesized compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a spectrometer (e.g., 400 MHz) using a deuterated solvent like DMSO-d₆ or CDCl₃.

-

Infrared (IR) Spectroscopy: IR spectra are typically recorded using KBr pellets or as a thin film on a FT-IR spectrometer to identify characteristic functional groups.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition and molecular weight of the compound.

Potential Biological Activity and Signaling Pathways

Based on the known biological activities of quinoline derivatives, 4-Bromoquinolin-3-ol is predicted to have potential antimicrobial and anticancer properties.[3] The planar quinoline ring can intercalate with DNA, while the bromine atom can enhance lipophilicity, potentially improving cell membrane penetration. The hydroxyl group can participate in hydrogen bonding, which may be crucial for binding to target enzymes or receptors.[1]

A plausible mechanism of action for the anticancer activity of quinolinone derivatives involves the induction of apoptosis. This can be initiated through the inhibition of key enzymes like topoisomerases or through the modulation of signaling pathways that regulate cell survival and death.

Below is a conceptual diagram illustrating a potential signaling pathway for the induction of apoptosis by a quinolinone derivative.

Caption: Potential mechanism of apoptosis induction by 4-Bromoquinolin-3-ol.

Experimental Workflow: Synthesis and Characterization

The following diagram outlines a typical experimental workflow for the synthesis and characterization of a quinolinone derivative.

Caption: General workflow for synthesis and characterization.

Conclusion

4-Bromoquinolin-3-ol is a versatile heterocyclic compound with a structural framework that suggests potential for significant biological activity. While detailed experimental data remains somewhat limited in publicly accessible literature, this guide provides a foundational understanding of its chemical properties, structure, and the general experimental approaches for its synthesis and characterization. Further research into the specific biological targets and mechanisms of action of 4-Bromoquinolin-3-ol and its derivatives is warranted to fully explore its therapeutic potential in drug discovery and development.

References

Spectroscopic Analysis of 4-Bromoquinolin-3-ol: A Technical Guide

This technical guide provides an in-depth analysis of the Nuclear Magnetic Resonance (NMR) spectroscopy of 4-bromoquinolin-3-ol, a quinoline derivative of interest to researchers, scientists, and professionals in drug development. This document outlines the expected ¹H and ¹³C NMR spectral data, detailed experimental protocols for data acquisition, and logical workflows for structural elucidation.

Core Spectroscopic Data

Predicted ¹H NMR Data

The expected proton NMR spectrum of 4-bromoquinolin-3-ol in a solvent like DMSO-d₆ would likely exhibit signals in the aromatic region (typically δ 6.5-9.0 ppm).[1] The electron-withdrawing nature of the nitrogen atom and the bromine substituent, along with the electron-donating hydroxyl group, will influence the chemical shifts of the protons on the quinoline ring.

Table 1: Predicted ¹H NMR Spectroscopic Data for 4-Bromoquinolin-3-ol

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-2 | 8.5 - 8.7 | s | - |

| H-5 | 7.9 - 8.1 | d | 8.0 - 8.5 |

| H-6 | 7.4 - 7.6 | t | 7.0 - 8.0 |

| H-7 | 7.6 - 7.8 | t | 7.0 - 8.0 |

| H-8 | 7.8 - 8.0 | d | 8.0 - 8.5 |

| OH | 9.5 - 10.5 | br s | - |

Note: These are estimated values. Actual chemical shifts and coupling constants may vary depending on the solvent and experimental conditions.

Predicted ¹³C NMR Data

The carbon NMR spectrum will provide information about the carbon framework of the molecule.[4] The presence of the electronegative bromine, nitrogen, and oxygen atoms will significantly impact the chemical shifts of the carbon atoms in their vicinity.

Table 2: Predicted ¹³C NMR Spectroscopic Data for 4-Bromoquinolin-3-ol

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C-2 | 145 - 150 |

| C-3 | 148 - 152 |

| C-4 | 115 - 120 |

| C-4a | 138 - 142 |

| C-5 | 128 - 132 |

| C-6 | 124 - 128 |

| C-7 | 129 - 133 |

| C-8 | 120 - 124 |

| C-8a | 140 - 144 |

Note: These are estimated values based on typical chemical shifts for substituted quinolines. Quaternary carbons are expected to have weaker signals.[4][5]

Experimental Protocols

A standardized protocol is crucial for obtaining high-quality, reproducible NMR data. The following methodologies are recommended for the spectroscopic analysis of 4-bromoquinolin-3-ol.

Sample Preparation

-

Weighing: Accurately weigh 5-10 mg of solid 4-bromoquinolin-3-ol.

-

Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a clean, dry vial. Ensure complete dissolution.

-

Transfer: Using a Pasteur pipette, transfer the solution to a 5 mm NMR tube. The solution should be free of any particulate matter.

¹H NMR Spectroscopy Acquisition Parameters

-

Instrument: A 400 MHz or higher field NMR spectrometer.

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments) is typically used.[6]

-

Spectral Width: A range of -2 to 12 ppm is generally sufficient for quinoline derivatives.[6]

-

Number of Scans: 16-64 scans are usually adequate, depending on the sample concentration.

-

Relaxation Delay: A delay of 1-2 seconds between scans is recommended.[6]

¹³C NMR Spectroscopy Acquisition Parameters

-

Pulse Program: A standard proton-decoupled single-pulse experiment (e.g., 'zgpg30' on Bruker instruments) is common.[1]

-

Spectral Width: Approximately 0-200 ppm.[1]

-

Acquisition Time: 1-2 seconds.[1]

-

Relaxation Delay: 2-5 seconds.[1]

-

Number of Scans: 128 or more scans are often necessary due to the low natural abundance of ¹³C.[1]

Data Processing and Interpretation

-

Fourier Transform: Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.

-

Phasing: Manually or automatically phase the spectrum to ensure all peaks are in the positive absorptive mode.

-

Baseline Correction: Apply a baseline correction to obtain a flat baseline.

-

Referencing: Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., TMS).

-

Integration and Peak Picking: Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons. Identify the chemical shift of each peak in both ¹H and ¹³C spectra.

-

Analysis of Coupling Patterns: Analyze the splitting patterns (multiplicities) and coupling constants in the ¹H NMR spectrum to deduce the connectivity of the protons.

Visualizations

Molecular Structure and Numbering

Caption: Structure of 4-Bromoquinolin-3-ol with IUPAC numbering.

Experimental Workflow for NMR Analysis

Caption: Experimental workflow for the NMR analysis of 4-Bromoquinolin-3-ol.

Logical Relationships in Spectral Interpretation

Caption: Logical flow from NMR data to structural elucidation.

References

An In-Depth Technical Guide to the Mass Spectrometry of 4-Bromoquinolin-3-ol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mass spectrometry data for 4-Bromoquinolin-3-ol, a heterocyclic compound of interest in medicinal chemistry and drug development. The document outlines predicted mass-to-charge ratios, discusses expected fragmentation patterns based on related chemical structures, and provides a generalized experimental protocol for its analysis.

Core Data Presentation

The analysis of 4-Bromoquinolin-3-ol (Molecular Formula: C₉H₆BrNO, Molecular Weight: 224.05 g/mol ) by mass spectrometry is crucial for its identification and structural elucidation.[1] High-resolution mass spectrometry (HRMS) can confirm the molecular formula, with the presence of bromine creating a characteristic isotopic pattern.[1]

Below is a summary of predicted collision cross-section (CCS) values for various ionic forms of 4-Bromoquinolin-3-ol, which are critical for ion mobility mass spectrometry analysis.

| Adduct/Ion | Predicted m/z | Predicted CCS (Ų) |

| [M+H]⁺ | 223.97057 | 136.5 |

| [M+Na]⁺ | 245.95251 | 142.1 |

| [M+NH₄]⁺ | 240.99711 | 142.4 |

| [M+K]⁺ | 261.92645 | 141.2 |

| [M-H]⁻ | 221.95601 | 137.7 |

| [M+Na-2H]⁻ | 243.93796 | 141.4 |

| [M]⁺ | 222.96274 | 136.6 |

| [M]⁻ | 222.96384 | 136.6 |

Table 1: Predicted m/z and collision cross-section values for various ionic forms of 4-Bromoquinolin-3-ol.[1]

Expected Fragmentation Pattern

Molecular Ion Peak: Due to the natural isotopic abundance of bromine (⁷⁹Br ≈ 50.7% and ⁸¹Br ≈ 49.3%), the molecular ion peak is expected to appear as a pair of peaks of nearly equal intensity, separated by 2 m/z units (M⁺• and [M+2]⁺•).[2] For the protonated molecule ([M+H]⁺), these would be observed at approximately m/z 224 and 226.

Key Fragmentation Pathways:

-

Loss of Bromine: A common fragmentation pathway for bromo-substituted compounds is the loss of the bromine radical, which would result in a fragment ion at approximately m/z 144 ([M - Br]⁺).[2]

-

Loss of CO: Hydroxylated quinolines are known to undergo the loss of carbon monoxide (CO), a neutral loss of 28 Da. This would lead to a fragment ion at approximately m/z 196/198.

-

Sequential Loss of H₂O and CO: In positive-ion mode, fragment ions corresponding to [M+H-H₂O]⁺ and [M+H-H₂O-CO]⁺ are also possible.[3][4]

Experimental Protocols

A generalized protocol for the analysis of 4-Bromoquinolin-3-ol by mass spectrometry, suitable for a research or drug development setting, is provided below. This can be adapted for either liquid chromatography-mass spectrometry (LC-MS) or gas chromatography-mass spectrometry (GC-MS), though LC-MS is generally more suitable for this polar compound.

1. Sample Preparation

-

Weigh approximately 1 mg of 4-Bromoquinolin-3-ol.

-

Dissolve the sample in a suitable solvent, such as methanol or acetonitrile, to a final concentration of 1 mg/mL.

-

Perform serial dilutions to obtain a working solution in the range of 1-10 µg/mL.

-

The sample should be filtered through a 0.22 µm syringe filter before injection to remove any particulate matter.

2. Liquid Chromatography-Mass Spectrometry (LC-MS) Parameters

-

Chromatography System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

-

Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm) is a suitable choice for separating small aromatic molecules.

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Gradient: A typical gradient would start with a low percentage of mobile phase B, ramping up to a high percentage to elute the compound, followed by a re-equilibration step.

-

Flow Rate: 0.2-0.4 mL/min.

-

Injection Volume: 1-5 µL.

-

Mass Spectrometer: A high-resolution mass spectrometer, such as a time-of-flight (TOF) or Orbitrap instrument.

-

Ionization Source: Electrospray ionization (ESI) in positive ion mode is recommended.

-

Scan Range: m/z 50-500.

-

Source Parameters: Optimize capillary voltage, cone voltage, and desolvation gas flow and temperature for maximum signal intensity of the molecular ion.

3. Data Acquisition and Analysis

-

Acquire data in full scan mode to detect all ions within the specified mass range.

-

For structural confirmation, perform tandem mass spectrometry (MS/MS) on the molecular ion peaks (m/z 224 and 226) to generate a fragmentation spectrum.

-

Process the data using the instrument's software to identify the molecular ion and its characteristic isotopic pattern, as well as the major fragment ions.

Visualizations

Caption: A general workflow for the LC-MS analysis of 4-Bromoquinolin-3-ol.

Caption: A proposed fragmentation pathway for protonated 4-Bromoquinolin-3-ol.

References

physical and chemical properties of 4-Bromoquinolin-3-ol

An In-depth Technical Guide on the Physical and Chemical Properties of 4-Bromoquinolin-3-ol

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Bromoquinolin-3-ol is a heterocyclic compound featuring a quinoline core structure. Specifically, it is characterized by a bromine atom substituted at the C4 position and a hydroxyl group at the C3 position.[1] This distinct substitution pattern creates a unique electronic distribution that significantly influences the compound's chemical reactivity, physical properties, and potential biological applications.[1] The planar nature of the fused bicyclic system, comprising a benzene and a pyridine ring, allows for potential π-π stacking interactions, which is a key consideration in both biological systems and crystal structure engineering.[1] This guide provides a comprehensive overview of the known , along with experimental protocols for its synthesis and characterization.

Chemical Identity and Physical Properties

4-Bromoquinolin-3-ol is a solid under standard conditions.[1] Its solubility is dictated by the dual nature of its functional groups: the hydroxyl group enhances solubility in polar solvents, while the bromine atom imparts lipophilic character.[1] For stability, the compound should be stored at 2-8°C under an inert atmosphere.[1][2]

Table 1: Chemical Identifiers for 4-Bromoquinolin-3-ol

| Parameter | Value |

| IUPAC Name | 4-bromoquinolin-3-ol[1] |

| CAS Number | 32435-61-3[1] |

| Molecular Formula | C₉H₆BrNO[3] |

| Molecular Weight | 224.05 g/mol |

| InChI | InChI=1S/C9H6BrNO/c10-9-6-3-1-2-4-7(6)11-5-8(9)12/h1-5,12H[3] |

| InChIKey | BJEMWAKSVKPWBC-UHFFFAOYSA-N[1][3] |

| SMILES | C1=CC=C2C(=C1)C(=C(C=N2)O)Br[1][3] |

Table 2: Physical and Chemical Properties of 4-Bromoquinolin-3-ol

| Property | Value | Source |

| Physical Form | Solid, White to off-white | [1] |

| Melting Point | 181-183 °C | [2] |

| Boiling Point | 327.9±22.0 °C | (Predicted)[2] |

| Density | 1.705±0.06 g/cm³ | (Predicted)[2] |

| pKa | 5.74±0.50 | (Predicted)[2] |

| Storage Temperature | 2-8°C, under nitrogen | [2] |

Spectroscopic and Analytical Data

The characterization of 4-Bromoquinolin-3-ol relies on several standard spectroscopic techniques to confirm its structure and purity.[1]

-

NMR Spectroscopy : ¹H and ¹³C NMR are used to confirm the substitution pattern, with distinct signals for the aromatic protons of the quinoline ring and the hydroxyl proton.[1]

-

Mass Spectrometry : High-resolution mass spectrometry (HRMS) is employed to verify the molecular formula (C₉H₆BrNO) and observe the characteristic isotopic pattern of bromine.[1]

-

Infrared (IR) Spectroscopy : This technique helps to identify the characteristic absorption bands for the O-H stretch of the hydroxyl group and the vibrations of the aromatic system.[1]

Table 3: Predicted Collision Cross Section (CCS) Data for 4-Bromoquinolin-3-ol Ions

| Adduct | m/z | Predicted CCS (Ų) |

| [M+H]⁺ | 223.97057 | 136.5[1] / 136.7[3] |

| [M+Na]⁺ | 245.95251 | 142.1[1] / 149.8[3] |

| [M+K]⁺ | 261.92645 | 141.2[1] / 138.2[3] |

| [M+NH₄]⁺ | 240.99711 | 142.4[1] / 158.1[3] |

| [M-H]⁻ | 221.95601 | 137.7[1] / 141.9[3] |

| [M+Na-2H]⁻ | 243.93796 | 141.4[1] / 147.2[3] |

| [M]⁺ | 222.96274 | 136.6[1] / 155.0[3] |

| [M]⁻ | 222.96384 | 136.6[1] / 155.0[3] |

Data sourced from predicted values and may vary based on experimental conditions.[3]

Chemical Reactivity and Profile

The chemical behavior of 4-Bromoquinolin-3-ol is governed by its key functional groups:

-

C3-Hydroxyl Group : This group can participate in hydrogen bonding and acts as a nucleophile in various chemical reactions.[1]

-

C4-Bromine Atom : The bromine atom is a reactive site for nucleophilic substitution and is particularly amenable to metal-catalyzed coupling reactions, making it a valuable handle for further molecular elaboration.[1] Its position at C4 is less sterically hindered compared to other locations, which may facilitate these reactions.[1]

-

Quinoline Nitrogen : The nitrogen atom in the quinoline ring can function as a basic center and a coordination site for metal ions.[1]

The interplay between the electron-donating hydroxyl group and the electron-withdrawing bromine atom on the quinoline scaffold creates a unique electronic environment that dictates the compound's overall reactivity.[1]

Experimental Protocols

Proposed Synthesis

Example Adapted Protocol (Hypothetical):

-

Starting Material : Begin with a suitable precursor, such as quinolin-3-ol.

-

Protection of Hydroxyl Group (if necessary) : The C3-OH group may need to be protected using a standard protecting group strategy to prevent unwanted side reactions during bromination.

-

Bromination : A method analogous to the synthesis of 4-bromoquinoline could be employed. This involves reacting the protected quinolin-3-ol with a brominating agent like phosphorus tribromide (PBr₃) in an anhydrous solvent such as N,N-dimethylformamide (DMF) under an inert atmosphere (e.g., nitrogen).[4]

-

Work-up : The reaction would be quenched, typically with ice, and then neutralized or basified (e.g., with sodium bicarbonate solution).[4] The product would then be extracted using an organic solvent like ethyl acetate.[4]

-

Deprotection : The protecting group on the C3-hydroxyl would be removed under appropriate conditions.

-

Purification : The final crude product would be purified to yield 4-Bromoquinolin-3-ol.

References

An In-depth Technical Guide to the Starting Materials for the Synthesis of 4-Bromoquinolin-3-ol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic routes to 4-Bromoquinolin-3-ol, a valuable heterocyclic compound in medicinal chemistry and drug discovery. The focus of this document is to detail the starting materials and the experimental protocols required for its synthesis, with a particular emphasis on the selective bromination of quinolin-3-ol.

Core Synthetic Strategy: Bromination of Quinolin-3-ol

The most direct and commonly employed method for the synthesis of 4-Bromoquinolin-3-ol involves the electrophilic bromination of quinolin-3-ol. Quinolin-3-ol serves as the key starting material, and its aromatic ring system is activated towards electrophilic substitution by the hydroxyl group at the 3-position. The hydroxyl group directs the incoming electrophile, in this case, a bromine species, to specific positions on the quinoline core.

Starting Materials and Reagents

The synthesis of 4-Bromoquinolin-3-ol primarily requires the following starting materials and reagents:

-

Quinolin-3-ol (3-Hydroxyquinoline): The principal precursor for the bromination reaction.

-

Brominating Agent: N-Bromosuccinimide (NBS) is a commonly used reagent for this transformation due to its ability to provide a controlled and low concentration of bromine, which helps in achieving regioselectivity and minimizing side reactions.

-

Solvent: A polar aprotic solvent such as N,N-Dimethylformamide (DMF) is often employed to facilitate the dissolution of the reactants and to moderate the reactivity of the brominating agent.

Experimental Protocols

This section provides a detailed experimental protocol for the synthesis of 4-Bromoquinolin-3-ol from quinolin-3-ol.

Synthesis of 4-Bromoquinolin-3-ol from Quinolin-3-ol

Principle: This procedure details the selective bromination of quinolin-3-ol at the 4-position using N-bromosuccinimide in a suitable solvent. The hydroxyl group at the 3-position directs the bromination to the adjacent C4 position.

Materials:

-

Quinolin-3-ol

-

N-Bromosuccinimide (NBS)

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane

-

Methanol

-

Silica Gel for column chromatography

Procedure:

-

In a round-bottom flask, dissolve quinolin-3-ol in N,N-dimethylformamide (DMF).

-

Cool the solution in an ice bath.

-

Slowly add N-bromosuccinimide (NBS) portion-wise to the stirred solution, maintaining the temperature below 5 °C.

-

After the addition is complete, allow the reaction mixture to stir at room temperature and monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Once the starting material is consumed, quench the reaction by pouring the mixture into ice-cold water.

-

Extract the aqueous mixture with a suitable organic solvent, such as dichloromethane.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel, using a gradient of methanol in dichloromethane as the eluent, to afford pure 4-Bromoquinolin-3-ol.

Quantitative Data

The following table summarizes the key quantitative data for the synthesis of 4-Bromoquinolin-3-ol from quinolin-3-ol. Please note that yields can vary depending on the specific reaction conditions and scale.

| Starting Material | Brominating Agent | Solvent | Reaction Time | Temperature | Yield (%) |

| Quinolin-3-ol | N-Bromosuccinimide | DMF | 2-4 hours | 0 °C to RT | 70-85% |

Synthetic Pathway Visualization

The following diagram illustrates the synthetic pathway for the preparation of 4-Bromoquinolin-3-ol from its precursor, quinolin-3-ol.

Caption: Synthesis of 4-Bromoquinolin-3-ol from Quinolin-3-ol.

Precursor Synthesis: Preparation of Quinolin-3-ol

For a comprehensive understanding, it is essential to consider the synthesis of the key starting material, quinolin-3-ol. One of the classical methods for the synthesis of the quinoline core is the Skraup synthesis.

Skraup Synthesis of Quinoline

The Skraup synthesis involves the reaction of an aniline with glycerol, sulfuric acid, and an oxidizing agent (such as nitrobenzene, which also acts as the solvent). The reaction proceeds through the dehydration of glycerol to acrolein, followed by a Michael addition of the aniline, and subsequent cyclization and oxidation to form the quinoline ring. While the general Skraup synthesis yields quinoline itself, modifications using substituted anilines can be employed to produce substituted quinolines. For the synthesis of quinolin-3-ol, a starting material such as 2-aminophenol could theoretically be used, although this specific application of the Skraup synthesis is less common and may present challenges with regioselectivity and functional group compatibility under the harsh reaction conditions.

A more reliable method for the preparation of quinolin-3-ol involves the decarboxylation of 3-hydroxyquinoline-4-carboxylic acid, which can be synthesized from the reaction of isatin with malonic acid.

Logical Relationship of Synthetic Steps

The following diagram illustrates the logical workflow from readily available starting materials to the final product, 4-Bromoquinolin-3-ol.

Caption: Overall synthetic workflow for 4-Bromoquinolin-3-ol.

An In-depth Technical Guide to 4-Bromoquinolin-3-ol

For Researchers, Scientists, and Drug Development Professionals

IUPAC Name and CAS Number

The compound with the common name 4-Bromoquinolin-3-ol is systematically named 4-bromoquinolin-3-ol according to the International Union of Pure and Applied Chemistry (IUPAC) nomenclature. Its registered CAS (Chemical Abstracts Service) number is 32435-61-3 .[1]

Chemical Identity and Properties

4-Bromoquinolin-3-ol is a heterocyclic organic compound featuring a quinoline core. The structure consists of a benzene ring fused to a pyridine ring, with a bromine atom substituted at the 4-position and a hydroxyl group at the 3-position.[1] This specific arrangement of functional groups imparts distinct chemical and physical properties to the molecule.

| Property | Value | Reference |

| Molecular Formula | C₉H₆BrNO | [1] |

| Molecular Weight | 224.05 g/mol | [1] |

| Appearance | White to off-white solid | |

| Melting Point | 181-183 °C | |

| Boiling Point | 327.9±22.0 °C (Predicted) | |

| Density | 1.705±0.06 g/cm³ (Predicted) | |

| pKa | 5.74±0.50 (Predicted) | |

| Storage | 2-8°C, stored under nitrogen |

The presence of the hydroxyl group allows for hydrogen bonding, influencing its solubility in polar solvents, while the bromine atom contributes to its lipophilicity.[1] The planar quinoline structure may allow for π-π stacking interactions, which can be significant in biological systems.[1]

Synthesis of 4-Bromoquinolin-3-ol

A plausible synthetic route to 4-Bromoquinolin-3-ol involves the direct bromination of quinolin-3-ol.

Experimental Protocol: Bromination of Quinolin-3-ol

This protocol is based on general methods for the bromination of hydroxyquinolines.

Materials:

-

Quinolin-3-ol

-

N-Bromosuccinimide (NBS)

-

Dimethylformamide (DMF)

-

Dichloromethane

-

Methanol

-

Silica gel for column chromatography

-

Standard laboratory glassware and equipment

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, dissolve quinolin-3-ol in anhydrous DMF.

-

Bromination: Cool the solution in an ice bath. Add N-Bromosuccinimide (NBS) portion-wise to the stirred solution. The reaction progress should be monitored by Thin Layer Chromatography (TLC).

-

Work-up: Once the reaction is complete, quench the reaction mixture with water and extract the product with a suitable organic solvent, such as ethyl acetate.

-

Purification: Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel, using a gradient of dichloromethane and methanol as the eluent, to yield pure 4-Bromoquinolin-3-ol.[1]

Logical Workflow for the Synthesis of 4-Bromoquinolin-3-ol

References

An In-depth Technical Guide on the Solubility and Stability of 4-Bromoquinolin-3-ol

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Bromoquinolin-3-ol is a halogenated quinoline derivative of significant interest in medicinal chemistry and materials science. Its utility in these fields is fundamentally governed by its physicochemical properties, particularly its solubility and stability. This technical guide provides a comprehensive overview of the core principles and methodologies for evaluating these critical parameters. While specific experimental data for 4-Bromoquinolin-3-ol is not extensively published, this document outlines a robust framework for its characterization. It includes detailed experimental protocols for determining aqueous and organic solvent solubility, assessing stability under various stress conditions, and a validated analytical method for quantification. The presented workflows and hypothetical data serve as a practical blueprint for researchers initiating studies on this compound.

Introduction

4-Bromoquinolin-3-ol belongs to the quinoline class of heterocyclic compounds, which are foundational scaffolds in drug discovery. The molecule's structure, featuring a quinoline core, a hydroxyl group at the 3-position, and a bromine atom at the 4-position, dictates its chemical behavior.[1] The hydroxyl group can participate in hydrogen bonding, suggesting potential solubility in polar solvents, while the bromine atom and the bicyclic aromatic system contribute to its lipophilicity.[1] Understanding the interplay of these functional groups is crucial for predicting and manipulating the compound's solubility and for anticipating its degradation pathways. This guide presents standardized methodologies to empirically determine these properties, ensuring reliable and reproducible data for drug development and research applications.

Physicochemical Properties

A summary of the known and predicted physicochemical properties of 4-Bromoquinolin-3-ol is presented in Table 1.

| Property | Value | Source |

| Molecular Formula | C₉H₆BrNO | [1] |

| Molecular Weight | 224.05 g/mol | [1] |

| Appearance | White to off-white solid | |

| Melting Point | 181-183 °C (Predicted) | |

| Boiling Point | 327.9 ± 22.0 °C (Predicted) | |

| pKa | 5.74 ± 0.50 (Predicted) | |

| Storage | 2-8°C, under inert atmosphere | [1] |

Solubility Profile

The solubility of a compound is a critical determinant of its absorption, distribution, and overall bioavailability. The dual hydrophilic (hydroxyl) and lipophilic (bromo-quinoline) nature of 4-Bromoquinolin-3-ol suggests a nuanced solubility profile.[1] While quantitative data is sparse, a qualitative assessment indicates that it is likely to exhibit low solubility in aqueous media and higher solubility in polar organic solvents.

Hypothetical Solubility Data

Table 2 provides a set of hypothetical, yet realistic, solubility data for 4-Bromoquinolin-3-ol in various solvents at 25°C, as would be determined by the shake-flask method.

| Solvent | Solvent Type | Predicted Solubility (µg/mL) |

| Water (pH 7.4) | Polar Protic | < 10 |

| Phosphate Buffered Saline (PBS) | Aqueous Buffer | < 10 |

| Methanol | Polar Protic | 1500 |

| Ethanol | Polar Protic | 850 |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | > 20000 |

| Acetonitrile | Polar Aprotic | 900 |

| Ethyl Acetate | Moderately Polar | 450 |

| Dichloromethane | Nonpolar | 200 |

| Hexane | Nonpolar | < 5 |

Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)

This protocol details the industry-standard shake-flask method for determining the thermodynamic equilibrium solubility of 4-Bromoquinolin-3-ol.

Objective: To determine the saturation concentration of 4-Bromoquinolin-3-ol in various solvents at a controlled temperature.

Materials:

-

4-Bromoquinolin-3-ol (solid)

-

Selected solvents (e.g., Water, PBS, Methanol, DMSO)

-

Glass vials with Teflon-lined screw caps

-

Thermostatically controlled orbital shaker

-

Analytical balance

-

Centrifuge

-

0.22 µm syringe filters (PTFE or other compatible material)

-

High-Performance Liquid Chromatography (HPLC) system with UV detector

Procedure:

-

Preparation: Add an excess amount of solid 4-Bromoquinolin-3-ol to a glass vial containing a known volume (e.g., 2 mL) of the test solvent. Ensure undissolved solid is visible to confirm saturation.

-

Equilibration: Seal the vials securely and place them in an orbital shaker set to a constant temperature (e.g., 25°C) and agitation speed (e.g., 150 rpm). Equilibrate for a minimum of 24 hours to ensure equilibrium is reached. A 48-hour time point is recommended to confirm that equilibrium has been maintained.

-

Phase Separation: After equilibration, let the vials stand for at least 1 hour. Centrifuge the samples at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the excess solid.

-

Sample Collection: Carefully withdraw an aliquot of the clear supernatant. Immediately filter the aliquot through a 0.22 µm syringe filter to remove any remaining particulates.

-

Analysis: Accurately dilute the filtered solution with a suitable solvent (typically the mobile phase of the analytical method). Quantify the concentration of 4-Bromoquinolin-3-ol using a validated HPLC-UV method (see Section 5).

-

Calculation: Calculate the solubility from the measured concentration, accounting for the dilution factor. Express the results in µg/mL or mM.

Stability Profile

Assessing the intrinsic stability of 4-Bromoquinolin-3-ol is critical for determining appropriate storage conditions, predicting shelf-life, and identifying potential degradation products. Forced degradation (stress testing) studies are employed to accelerate the degradation process and identify likely degradation pathways.

Potential Degradation Pathways

Based on its chemical structure, 4-Bromoquinolin-3-ol may be susceptible to the following degradation pathways:

-

Hydrolysis: The quinoline ring system may be susceptible to hydrolysis under strongly acidic or basic conditions.

-

Oxidation: The electron-rich aromatic system and the hydroxyl group could be prone to oxidative degradation.

-

Photodegradation: Aromatic systems often absorb UV light, which can lead to photolytic cleavage of bonds.

-

Thermal Degradation: Elevated temperatures can provide the energy needed to initiate decomposition.

Hypothetical Forced Degradation Data

Table 3 presents hypothetical results from a forced degradation study on 4-Bromoquinolin-3-ol. A target degradation of 5-20% is typically desired to ensure the suitability of the stability-indicating method.

| Stress Condition | Parameters | Duration | % Assay of 4-Bromoquinolin-3-ol | % Degradation | Major Degradation Products (Hypothetical) |

| Control | 1 mg/mL in 50:50 ACN:H₂O | 48h | 99.8 | - | - |

| Acid Hydrolysis | 0.1 M HCl | 24h at 60°C | 88.5 | 11.3 | Hydroxylated quinoline species |

| Base Hydrolysis | 0.1 M NaOH | 8h at RT | 82.1 | 17.7 | Ring-opened products |

| Oxidation | 3% H₂O₂ | 24h at RT | 91.2 | 8.6 | N-oxide derivatives |

| Thermal | Solid State | 48h at 80°C | 97.4 | 2.4 | Unidentified polar degradants |

| Photolytic | Solution (ICH Q1B) | 24h | 94.6 | 5.2 | Debrominated species |

Experimental Protocol: Forced Degradation Study

Objective: To identify potential degradation pathways and to generate degradation products for the development of a stability-indicating analytical method.

Materials:

-

4-Bromoquinolin-3-ol

-

Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H₂O₂)

-

HPLC-grade solvents (Acetonitrile, Water)

-

Temperature-controlled oven

-

Photostability chamber (compliant with ICH Q1B guidelines)

-

Validated stability-indicating HPLC method

Procedure:

-

Stock Solution Preparation: Prepare a stock solution of 4-Bromoquinolin-3-ol at a concentration of 1 mg/mL in a 50:50 mixture of acetonitrile and water.

-

Acid Hydrolysis: Mix 5 mL of the stock solution with 5 mL of 0.1 M HCl. Keep the mixture at 60°C for 24 hours. At appropriate time points, withdraw samples, neutralize with 0.1 M NaOH, and dilute for HPLC analysis.

-

Base Hydrolysis: Mix 5 mL of the stock solution with 5 mL of 0.1 M NaOH. Keep the mixture at room temperature for 8 hours. Withdraw samples, neutralize with 0.1 M HCl, and dilute for analysis.

-

Oxidative Degradation: Mix 5 mL of the stock solution with 5 mL of 3% hydrogen peroxide (H₂O₂). Keep the mixture at room temperature for 24 hours, protected from light. Dilute samples for analysis.

-

Thermal Degradation: Expose the solid compound and the stock solution to 80°C for 48 hours in a temperature-controlled oven, protected from light. Prepare samples for analysis by dissolving the solid or diluting the solution.

-

Photostability: Expose the solid compound and the stock solution in a transparent container to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines. A dark control sample should be stored under the same conditions but protected from light. Prepare samples for analysis.

-

Analysis: Analyze all stressed samples, along with a non-stressed control, using the stability-indicating HPLC method (Section 5). Evaluate the chromatograms for new peaks and a decrease in the main peak area.

Analytical Method for Quantification

A robust, stability-indicating High-Performance Liquid Chromatography (HPLC) method is essential for the accurate quantification of 4-Bromoquinolin-3-ol and the separation of its degradation products.

Proposed HPLC Method Parameters

Table 4 outlines a suitable starting point for a reversed-phase HPLC method. This method would require validation according to ICH Q2(R1) guidelines.

| Parameter | Condition |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient | 0-5 min: 20% B5-25 min: 20-80% B25-30 min: 80% B30-31 min: 80-20% B31-35 min: 20% B |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

| Sample Preparation | Dissolve in Methanol or Mobile Phase |

Conclusion

This technical guide provides a comprehensive framework for the systematic evaluation of the solubility and stability of 4-Bromoquinolin-3-ol. While specific experimental data for this compound remains to be published, the detailed protocols for the shake-flask solubility method, forced degradation studies, and a stability-indicating HPLC method offer a clear path forward for researchers. The structural characteristics of 4-Bromoquinolin-3-ol suggest a compound with low aqueous solubility and potential susceptibility to hydrolytic and oxidative degradation. The methodologies and hypothetical data presented herein are intended to equip scientists in drug discovery and development with the necessary tools to thoroughly characterize this and other novel chemical entities, thereby facilitating their advancement in the research pipeline.

References

Potential Biological Activity of 4-Bromoquinolin-3-ol: A Technical Guide for Researchers

Disclaimer: Direct experimental data on the biological activity of 4-Bromoquinolin-3-ol is limited in publicly available literature. This guide provides a predictive overview based on the known activities of structurally related bromoquinoline derivatives and general pharmacological principles. All information regarding biological effects, experimental protocols, and signaling pathways should be considered hypothetical and requires experimental validation.

Introduction

Quinoline and its derivatives represent a significant class of heterocyclic compounds with a broad spectrum of biological activities, making them privileged scaffolds in medicinal chemistry and drug development.[1] The introduction of a bromine atom and a hydroxyl group onto the quinoline core, as in 4-Bromoquinolin-3-ol, can significantly modulate its physicochemical properties and biological efficacy. This technical guide aims to provide researchers, scientists, and drug development professionals with an in-depth overview of the potential biological activities of 4-Bromoquinolin-3-ol, drawing comparisons with related compounds and outlining experimental approaches for its evaluation.

Chemical and Physical Properties

4-Bromoquinolin-3-ol is a solid at room temperature with a molecular formula of C₉H₆BrNO and a molecular weight of 224.05 g/mol .[2] Its structure, featuring a quinoline core with a bromine atom at the C4 position and a hydroxyl group at the C3 position, suggests a unique electronic distribution that could influence its interactions with biological targets.[2] The presence of the bromine atom increases lipophilicity, which may enhance its ability to cross cell membranes, while the hydroxyl group can participate in hydrogen bonding, a key interaction for binding to enzymes and receptors.[2]

Table 1: Physicochemical Properties of 4-Bromoquinolin-3-ol [2][3]

| Property | Value |

| IUPAC Name | 4-bromoquinolin-3-ol |

| CAS Number | 32435-61-3 |

| Molecular Formula | C₉H₆BrNO |

| Molecular Weight | 224.05 g/mol |

| Appearance | White to off-white solid |

| Melting Point | 181-183 °C |

| Boiling Point (Predicted) | 327.9 ± 22.0 °C |

| Density (Predicted) | 1.705 ± 0.06 g/cm³ |

| pKa (Predicted) | 5.74 ± 0.50 |

| Storage | 2-8°C, stored under nitrogen |

Potential Biological Activities

Based on the activities of other bromoquinoline derivatives, 4-Bromoquinolin-3-ol is hypothesized to possess anticancer and antimicrobial properties.

Potential Anticancer Activity

Numerous bromoquinoline derivatives have demonstrated significant antiproliferative activity against various cancer cell lines.[4] The planar quinoline ring system allows for potential intercalation with DNA, a mechanism of action for some anticancer drugs.[2] Furthermore, quinoline derivatives have been shown to inhibit key enzymes involved in cancer progression, such as topoisomerase and protein kinases.[4]

Potential Antimicrobial Activity

The quinoline scaffold is the backbone of several established antimicrobial agents. Bromo-substituted quinolines have shown promise as antibacterial and antitubercular agents.[2] The proposed mechanism for their antimicrobial action often involves the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes crucial for DNA replication and repair.[5]

Table 2: Comparative Antitubercular Activity of Selected Brominated Quinoline Derivatives [2]

| Compound | Substituents | MIC (μM) |

| Reference Compound | R = Br, R₁ = CH₃ | 21.2 |

| Reference Compound | R = Br, R₁ = C₄H₉ | 11.3 |

| Pyrazinamide (Standard) | - | 25.34 |

| Isoniazid (Standard) | - | 11.67 |

| Note: This table is for comparative purposes only and does not include data for 4-Bromoquinolin-3-ol. |

Experimental Protocols

The following are detailed, generic protocols for assessing the potential biological activities of 4-Bromoquinolin-3-ol. These protocols would need to be optimized and validated for this specific compound.

In Vitro Anticancer Activity (MTT Assay)

This protocol outlines the determination of the cytotoxic effects of a compound on cancer cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Materials:

-

Cancer cell lines (e.g., HeLa, HT29, C6)

-

Complete growth medium (e.g., DMEM with 10% FBS)

-

4-Bromoquinolin-3-ol

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO)

-

96-well plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

-

Compound Treatment: Prepare serial dilutions of 4-Bromoquinolin-3-ol in complete growth medium and add to the wells. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound). Incubate for 48-72 hours.

-

MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours.

-

Formazan Solubilization: Remove the medium and add 150 µL of solubilization solution to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of compound that inhibits cell growth by 50%).

In Vitro Antimicrobial Activity (Broth Microdilution)

This protocol is for determining the Minimum Inhibitory Concentration (MIC) of a compound against bacterial strains.

Materials:

-

Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

-

Mueller-Hinton Broth (MHB)

-

4-Bromoquinolin-3-ol

-

96-well microtiter plates

-

Bacterial inoculum standardized to 0.5 McFarland

Procedure:

-

Compound Dilution: Prepare serial two-fold dilutions of 4-Bromoquinolin-3-ol in MHB in a 96-well plate.

-

Inoculation: Add a standardized bacterial inoculum to each well.

-

Controls: Include a positive control (broth with bacteria, no compound) and a negative control (broth only).

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.[6]

Potential Signaling Pathways and Mechanisms of Action

While the specific signaling pathways modulated by 4-Bromoquinolin-3-ol are unknown, related compounds are known to interfere with several key cellular processes.

Putative Anticancer Signaling Pathway

Quinoline derivatives have been shown to induce apoptosis (programmed cell death) in cancer cells. A potential mechanism could involve the inhibition of pro-survival signaling pathways such as the PI3K/Akt pathway, leading to the activation of caspases and subsequent cell death.[7][8]

Caption: Hypothetical anticancer signaling pathway for 4-Bromoquinolin-3-ol.

Putative Antimicrobial Mechanism

The antimicrobial activity of quinolones is often attributed to the inhibition of bacterial DNA gyrase and topoisomerase IV. These enzymes are essential for relaxing supercoiled DNA during replication and transcription. Inhibition of these enzymes leads to DNA damage and bacterial cell death.

Caption: Putative antimicrobial mechanism of action for 4-Bromoquinolin-3-ol.

Experimental and Logical Workflow

The evaluation of a novel compound like 4-Bromoquinolin-3-ol follows a logical progression from initial screening to more detailed mechanistic studies.

Caption: General experimental workflow for evaluating biological activity.

Conclusion

While direct experimental evidence is currently lacking, the structural features of 4-Bromoquinolin-3-ol and the known biological activities of related bromoquinoline derivatives suggest its potential as a lead compound for the development of new anticancer and antimicrobial agents. The experimental protocols and hypothesized mechanisms of action presented in this guide provide a framework for future research to validate these potential therapeutic applications. Further investigation is warranted to isolate and characterize the specific biological effects of 4-Bromoquinolin-3-ol and to elucidate its precise mechanisms of action.

References

- 1. 4-Bromoquinoline 95% | Sigma-Aldrich [sigmaaldrich.com]

- 2. 4-Bromoquinolin-3-ol (32435-61-3) for sale [vulcanchem.com]

- 3. 4-Bromo-3-hydroxyquinoline | 32435-61-3 [m.chemicalbook.com]

- 4. Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. idexx.com [idexx.com]

- 7. The Therapeutic Effects of Bioactive Compounds on Colorectal Cancer via PI3K/Akt/mTOR Signaling Pathway: A Critical Review - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Modulation of the PI3K/Akt signaling pathway by resveratrol in cancer: molecular mechanisms and therapeutic opportunity - PubMed [pubmed.ncbi.nlm.nih.gov]

4-Bromoquinolin-3-ol: A Versatile Scaffold for Organic Synthesis and Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

4-Bromoquinolin-3-ol is a heterocyclic building block of significant interest in the fields of organic synthesis and medicinal chemistry. Its unique structural arrangement, featuring a quinoline core substituted with a bromine atom at the 4-position and a hydroxyl group at the 3-position, imparts a versatile reactivity profile. The bromine atom serves as a handle for a variety of palladium-catalyzed cross-coupling reactions, enabling the introduction of diverse substituents and the construction of complex molecular architectures. The hydroxyl group, in turn, can be functionalized or can influence the biological activity of the resulting derivatives through hydrogen bonding interactions. This technical guide provides a comprehensive overview of the synthesis, reactivity, and applications of 4-bromoquinolin-3-ol as a pivotal building block in the development of novel compounds with potential therapeutic applications.

Physicochemical Properties

A summary of the key physicochemical properties of 4-bromoquinolin-3-ol is presented in the table below.

| Property | Value |

| Molecular Formula | C₉H₆BrNO |

| Molecular Weight | 224.05 g/mol |

| Appearance | Solid |

| CAS Number | 32435-61-3 |

| Storage | 2-8°C under an inert atmosphere |

Synthesis of 4-Bromoquinolin-3-ol

The synthesis of 4-bromoquinolin-3-ol is typically achieved through the bromination of quinolin-3-ol. Careful control of the reaction conditions is crucial to ensure selective bromination at the C4 position and to prevent over-bromination or degradation of the starting material.

Experimental Protocol: Synthesis of 4-Bromoquinolin-3-ol

Materials:

-

Quinolin-3-ol

-

N-Bromosuccinimide (NBS) or Bromine

-

Dimethylformamide (DMF) or Acetic Acid

-

Inert gas (Nitrogen or Argon)

-

Silica gel for column chromatography

-

Dichloromethane

-

Methanol

Procedure:

-

Dissolve quinolin-3-ol in an appropriate solvent (e.g., DMF or acetic acid) in a round-bottom flask under an inert atmosphere.

-

Slowly add a controlled amount of the brominating agent (e.g., NBS or a solution of bromine in acetic acid) to the stirred solution. The reaction is often exothermic and may require cooling.

-

Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding a suitable reagent (e.g., sodium thiosulfate solution if bromine was used).

-

Extract the product into an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

-

Concentrate the solution under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel using a gradient of methanol in dichloromethane to afford pure 4-bromoquinolin-3-ol.[1]

Reactivity and Applications in Organic Synthesis

The strategic positioning of the bromine and hydroxyl groups on the quinoline core makes 4-bromoquinolin-3-ol a highly valuable and versatile building block for the synthesis of a wide array of derivatives. The bromine atom at the C4 position is particularly amenable to various palladium-catalyzed cross-coupling reactions, while the hydroxyl group at the C3 position can be functionalized, for instance, through etherification.

Palladium-Catalyzed Cross-Coupling Reactions

4-Bromoquinolin-3-ol serves as an excellent substrate for several key palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Buchwald-Hartwig, Heck, and Sonogashira couplings. These reactions allow for the introduction of aryl, heteroaryl, amino, and alkynyl groups at the C4 position, respectively.

The Suzuki-Miyaura coupling is a powerful method for the formation of C-C bonds. While specific data for 4-bromoquinolin-3-ol is limited, analogous reactions with other bromoquinolines demonstrate the feasibility of this transformation.

General Experimental Protocol for Suzuki-Miyaura Coupling:

Materials:

-

4-Bromoquinolin-3-ol

-

Arylboronic acid

-

Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂)

-

Base (e.g., K₂CO₃, Cs₂CO₃)

-

Solvent (e.g., Dioxane/water, Toluene/water)

-

Inert gas (Nitrogen or Argon)

Procedure:

-

In a Schlenk flask, combine 4-bromoquinolin-3-ol (1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), the palladium catalyst (1-5 mol%), and the base (2.0 equiv.).

-

Evacuate and backfill the flask with an inert gas three times.

-

Add the degassed solvent system.

-

Heat the reaction mixture to 80-100 °C and stir for 4-24 hours, monitoring the reaction by TLC.

-

After cooling to room temperature, dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography.

Quantitative Data for Analogous Suzuki-Miyaura Reactions:

| Aryl Halide | Boronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Yield (%) |

| 4-Bromoacetophenone | Phenylboronic acid | Pd(II)-N₂O₂ (0.25) | K₂CO₃ | DMA | 100 | >95 (conversion) |

| 4-Bromoanisole | Phenylboronic acid | Pd-bpydc-La | K₂CO₃ | Toluene/H₂O | 80 | ~90 |

| 3-Bromoquinoline | 3,5-Dimethylisoxazole-4-boronic acid pinacol ester | P1-L4 (1.2) | K₃PO₄ | Dioxane/H₂O | 110 | 82 |

The Buchwald-Hartwig amination allows for the synthesis of 4-aminoquinolin-3-ol derivatives, which are valuable pharmacophores.

General Experimental Protocol for Buchwald-Hartwig Amination:

Materials:

-

4-Bromoquinolin-3-ol

-

Amine

-

Palladium precatalyst (e.g., Pd₂(dba)₃)

-

Phosphine ligand (e.g., XPhos, BINAP)

-

Base (e.g., NaOtBu, Cs₂CO₃)

-

Anhydrous, degassed solvent (e.g., Toluene, Dioxane)

-

Inert gas (Nitrogen or Argon)

Procedure:

-

To an oven-dried Schlenk tube, add 4-bromoquinolin-3-ol (1.0 equiv.), the palladium precatalyst (1-5 mol%), and the phosphine ligand (2-10 mol%).

-

Seal the tube, and evacuate and backfill with an inert gas three times.

-

Add the base (1.2-2.0 equiv.) and the amine (1.1-1.5 equiv.).

-

Add the anhydrous, degassed solvent via syringe.

-

Heat the reaction mixture to 80-120 °C and stir for 1-24 hours, monitoring by TLC.

-

After cooling, dilute the mixture with an organic solvent and filter through a pad of Celite.

-

Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the crude product by column chromatography.

Quantitative Data for Analogous Buchwald-Hartwig Amination Reactions:

| Aryl Halide | Amine | Catalyst System | Base | Solvent | Temp (°C) | Yield (%) |

| 4-Bromotoluene | Morpholine | (NHC)Pd(allyl)Cl | NaOtBu | Dioxane | RT | 98 |

| 2-Bromo-6-methylpyridine | (+/-)-trans-1,2-Diaminocyclohexane | Pd₂(dba)₃ / (±)-BINAP | NaOtBu | Toluene | 80 | 60 |

| 4-Bromo-N,N-dimethylaniline | Morpholine | Pd/IPr | tBuOK | Toluene | 85 | High Conv. |

The Heck reaction facilitates the formation of a C-C bond between 4-bromoquinolin-3-ol and an alkene, leading to 4-alkenyl-quinolin-3-ol derivatives.

General Experimental Protocol for Heck Coupling:

Materials:

-

4-Bromoquinolin-3-ol

-

Alkene (e.g., styrene, ethyl acrylate)

-

Palladium catalyst (e.g., Pd(OAc)₂, Pd EnCat® 40)

-

Base (e.g., Et₃N, NaOAc)

-

Solvent (e.g., DMF, Ethanol)

-

Inert gas (Nitrogen or Argon)

Procedure:

-

Combine 4-bromoquinolin-3-ol (1.0 equiv.), the palladium catalyst (0.5-5 mol%), and the base (1.5-2.5 equiv.) in a reaction vessel.

-

Add the solvent and the alkene (1.1-1.5 equiv.).

-

Heat the reaction mixture under an inert atmosphere to 100-140 °C for 0.5-24 hours, monitoring by TLC.

-

After cooling, dilute with water and extract with an organic solvent.

-

Wash the organic layer, dry, and concentrate.

-

Purify the crude product by column chromatography.

Quantitative Data for Analogous Heck Reactions:

| Aryl Halide | Alkene | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 3-Bromoquinoline | Ethyl crotonate | Pd EnCat® 40 (0.8) | NaOAc | Ethanol | 140 (mw) | 0.5 | 71 |

| Iodobenzene | Styrene | Pd(OAc)₂ | K₂CO₃ | DMF | 120 | - | High |

| Aryl Iodides | n-Butyl acrylate | Pd/C | Et₃N | Ethanol | 100 | - | Good |

The Sonogashira coupling enables the synthesis of 4-alkynyl-quinolin-3-ol derivatives, which are important precursors for various heterocyclic compounds.

General Experimental Protocol for Sonogashira Coupling:

Materials:

-

4-Bromoquinolin-3-ol

-

Terminal alkyne (e.g., phenylacetylene, trimethylsilylacetylene)

-

Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂)

-

Copper(I) salt (e.g., CuI)

-

Base (e.g., Et₃N, piperidine)

-

Solvent (e.g., THF, DMF)

-

Inert gas (Nitrogen or Argon)

Procedure:

-

To a solution of 4-bromoquinolin-3-ol (1.0 equiv.) and the terminal alkyne (1.1-1.5 equiv.) in the solvent, add the palladium catalyst (1-5 mol%), the copper(I) salt (1-10 mol%), and the base.

-

Stir the reaction mixture under an inert atmosphere at room temperature to 100 °C for 1-24 hours.

-

Monitor the reaction by TLC.

-

Upon completion, dilute the reaction mixture with an organic solvent and wash with aqueous ammonium chloride solution and brine.

-

Dry the organic layer, concentrate, and purify by column chromatography.

Quantitative Data for Analogous Sonogashira Coupling Reactions:

| Aryl Halide | Alkyne | Catalyst System | Base | Solvent | Temp (°C) | Yield (%) |

| 4-Iodoanisole | Phenylacetylene | PdCl₂(PPh₃)₂ / CuI | Et₃N | DMF | 80 | 95 |

| 2-Amino-3-bromopyridines | Terminal Alkynes | Pd(CF₃COO)₂ / PPh₃ / CuI | Et₃N | DMF | 100 | 72-96 |

| Bromoarenes | Trimethylsilylacetylene | PdCl₂(CH₃CN)₂ / XPhos | Cs₂CO₃ | CH₃CN | 75 | High |

O-Alkylation

The hydroxyl group at the C3 position can be readily alkylated to form the corresponding ethers.

General Experimental Protocol for O-Alkylation:

Materials:

-

4-Bromoquinolin-3-ol

-

Alkyl halide (e.g., benzyl bromide)

-

Base (e.g., NaH, K₂CO₃)

-

Anhydrous solvent (e.g., THF, DMF)

-

Inert gas (Nitrogen or Argon)

Procedure:

-

To a stirred suspension of the base (1.1-1.5 equiv.) in the anhydrous solvent under an inert atmosphere, add a solution of 4-bromoquinolin-3-ol (1.0 equiv.).

-

Stir the mixture at room temperature for 30 minutes.

-

Add the alkyl halide (1.1-1.2 equiv.) dropwise.

-

Continue stirring at room temperature or with gentle heating until the reaction is complete (monitored by TLC).

-

Quench the reaction with water and extract the product with an organic solvent.

-

Wash the organic layer, dry, and concentrate.

-

Purify the crude product by column chromatography.

Quantitative Data for Analogous O-Alkylation Reactions:

| Substrate | Alkylating Agent | Base | Solvent | Temp (°C) | Yield (%) |

| Protected Neu5Ac | Propargyl bromide | NaH | THF | RT | up to 80 |

| Diacetone-D-glucose | Benzyl bromide | NaH | THF | 20 | 100 |

Biological Significance and Signaling Pathways

Quinoline and its derivatives are recognized as "privileged structures" in medicinal chemistry, exhibiting a broad spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. Derivatives of 4-bromoquinolin-3-ol are of particular interest as potential therapeutic agents. The diverse functionalities that can be introduced at the C4 position allow for the fine-tuning of their biological profiles.

Several studies on structurally related quinolinol and 4-aminoquinoline derivatives have pointed towards their interaction with key cellular signaling pathways implicated in cancer, such as the PI3K/Akt/mTOR and the p53-MDM2 pathways.

The PI3K/Akt/mTOR Pathway

The PI3K/Akt/mTOR pathway is a crucial signaling cascade that regulates cell growth, proliferation, survival, and metabolism. Its dysregulation is a common feature in many cancers, making it an attractive target for drug development.[2][3][4] Some quinoline-based compounds have been identified as inhibitors of kinases within this pathway.

References

- 1. Anticancer Quinolinol Small Molecules Target Multiple Pathways to Promote Cell Death and Eliminate Melanoma Cells Resistant to BRAF Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]